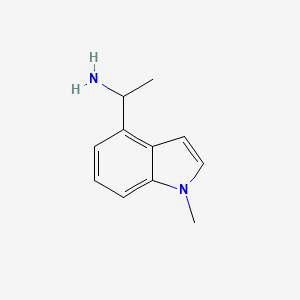

1-(1-Methyl-1H-indol-4-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylindol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)9-4-3-5-11-10(9)6-7-13(11)2/h3-8H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZHSANVDVJVLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C2C=CN(C2=CC=C1)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural and Pharmacodynamic Divergence: Tryptamine vs. 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine

This technical guide provides a rigorous comparative analysis between the classical serotonergic scaffold Tryptamine and the specific structural isomer 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine .

This analysis treats the target molecule strictly according to its IUPAC designation: a chiral, benzylic amine attached at the indole 4-position, with an N-methylated indole core.

Executive Summary

This guide delineates the physicochemical and pharmacological distinctions between the endogenous neurotransmitter scaffold Tryptamine and the synthetic isomer 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine (referred to herein as 4-MIEA ).

While Tryptamine serves as the flexible, achiral "master key" for serotonergic signaling, 4-MIEA represents a rigidified, lipophilic, and chiral probe. The shift of the side chain from C3 to C4, combined with the contraction of the amine linker (benzylic vs. homobenzylic), fundamentally alters the ligand's vector into the orthosteric binding pocket of 5-HT receptors.

Part 1: Molecular Architecture & Physicochemical Profile

The core distinction lies in the topology of the side chain and the electronic distribution of the indole ring.

Comparative Data Table

| Feature | Tryptamine | 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine (4-MIEA) |

| IUPAC Name | 2-(1H-indol-3-yl)ethan-1-amine | 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine |

| Core Scaffold | Indole (unsubstituted N1) | N-Methylindole (blocked N1) |

| Side Chain Position | C3 (Electron-rich) | C4 (Electron-neutral/Sterically crowded) |

| Amine Type | Primary, Homobenzylic (Flexible) | Primary, Benzylic (Chiral, |

| Chirality | Achiral | Chiral ( |

| Linker Length | 2 Carbons (Ethyl) | 1 Carbon (Ethyl, branched at C1) |

| LogP (Predicted) | ~1.6 | ~2.5 (Higher Lipophilicity) |

| pKa (Amine) | ~9.7 | ~9.0 (Lower due to benzylic resonance) |

| Metabolic Liability | MAO-A (Rapid oxidation) | MAO-A (Resistant due to |

Structural Analysis[1][2]

-

The C3 vs. C4 Shift: Tryptamine's C3 attachment places the amine in an optimal position to interact with Asp3.32 in 5-HT receptors. Moving the attachment to C4 forces the side chain into the "hydrophobic cleft" usually occupied by substituents like 4-HO or 4-PO (psilocybin).

-

Benzylic vs. Homobenzylic: Tryptamine has a flexible ethyl spacer. 4-MIEA has the amine directly on the benzylic carbon (C1 of the ethyl chain). This restricts conformational freedom and lowers the pKa of the amine due to the electron-withdrawing effect of the aromatic ring, potentially reducing ionic bonding strength with receptor aspartate residues.

-

N-Methylation: The N-methyl group on the indole ring of 4-MIEA removes the H-bond donor capability of the indole NH, which is often critical for receptor anchoring (e.g., at 5-HT1A). However, it significantly increases blood-brain barrier (BBB) permeability.

Part 2: Synthetic Methodologies

While Tryptamine is biologically synthesized via the decarboxylation of tryptophan, 4-MIEA requires a semi-synthetic approach targeting the C4 position. The most robust route involves the reductive amination of a 4-acetylindole precursor.

Pathway Visualization (DOT)

Figure 1: Synthetic route from halogenated indole precursor to the target benzylic amine via Stille coupling and Reductive Amination.[1][2]

Detailed Protocol: Reductive Amination of 1-Methyl-4-acetylindole

Objective: Synthesize 4-MIEA from 1-(1-methyl-1H-indol-4-yl)ethan-1-one.

Reagents:

-

Precursor: 1-(1-methyl-1H-indol-4-yl)ethan-1-one (1.0 eq)

-

Ammonium Acetate (

) (10.0 eq) -

Sodium Cyanoborohydride (

) (1.5 eq) -

Solvent: Anhydrous Methanol (

) -

Molecular Sieves (3Å, activated)

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve the ketone precursor in anhydrous MeOH (0.1 M concentration). Add activated molecular sieves to scavenge water.

-

Amine Source: Add Ammonium Acetate (10 eq) in one portion. The excess ammonia drives the equilibrium toward the imine. Stir at room temperature for 2 hours.

-

Reduction: Cool the reaction mixture to 0°C. Carefully add

(1.5 eq). Note: -

Reaction: Allow the mixture to warm to room temperature and stir for 18-24 hours. Monitor via TLC (DCM:MeOH:NH4OH 90:9:1).

-

Quench & Workup: Quench with 1M HCl (carefully, in a fume hood due to HCN risk) to decompose excess hydride. Basify to pH >12 with NaOH. Extract with DCM (3x).

-

Purification: Dry organic layers over

, concentrate, and purify via flash column chromatography (Amine-functionalized silica or standard silica with 1%

Part 3: Pharmacological Implications (SAR)

The structural deviation of 4-MIEA from Tryptamine suggests a specific pharmacological profile, likely characterized by lower intrinsic efficacy but higher metabolic stability .

Signal Transduction Logic

Figure 2: Structure-Activity Relationship (SAR) comparison highlighting the trade-off between receptor affinity and metabolic stability.

Critical SAR Analysis

-

The Distance Constraint: The distance from the indole centroid to the basic nitrogen is a critical pharmacophore parameter (typically 5.1–5.9 Å for 5-HT2A agonists). In 4-MIEA, the amine is on the benzylic carbon (C1 of the side chain). This shortens the vector significantly. Expectation: Reduced affinity for 5-HT2A compared to tryptamine unless the C4-position allows for a unique binding pose.

-

Chirality & Potency: 4-MIEA possesses a chiral center at the

-carbon. In similar phenethylamine psychedelics (e.g., Amphetamine vs. Phenethylamine), the -

Metabolic Stability: The

-substitution in 4-MIEA sterically hinders Monoamine Oxidase (MAO) from accessing the amine, likely extending the half-life significantly compared to Tryptamine.

Part 4: Experimental Validation Protocols

To validate the identity and activity of 4-MIEA, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (5-HT2A)

Purpose: Determine the affinity (

-

Membrane Preparation: HEK293 cells stably expressing human 5-HT2A receptors.

-

Radioligand:

-Ketanserin (Antagonist mode) or -

Assay Buffer: 50 mM Tris-HCl, 10 mM

, 0.1 mM EDTA, pH 7.4. -

Incubation:

-

Mix membrane prep (20 µg protein) + Radioligand (1 nM) + Competitor (4-MIEA) at varying concentrations (

to -

Incubate at 37°C for 60 minutes.

-

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to-

Control: Run Tryptamine and LSD as reference standards.

-

Protocol B: Structural Verification (NMR)

Trustworthiness Check: Benzylic amines are prone to elimination to form enamines or indoles with exocyclic double bonds. Verify structure immediately after synthesis.

-

1H NMR (CDCl3, 400 MHz):

-

Look for the Quartet at ~4.5 ppm (Benzylic CH-N).

-

Look for the Doublet at ~1.5 ppm (Methyl group of the ethyl chain).

-

Verify the Singlet at ~3.7 ppm (N-Methyl indole).

-

Absence of Olefinic Protons: Ensure no signals appear at 6.0-6.5 ppm which would indicate elimination to the vinyl-indole.

-

References

-

Indole Derivatives in Drug Discovery

-

Reductive Amination Methodology

-

Serotonin Receptor Binding Profiles

-

Chemical Structure Data (Tryptamine Analogues)

Sources

- 1. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JRT (drug) - Wikipedia [en.wikipedia.org]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjpbcs.com [rjpbcs.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. N-Methyltryptamine - Wikipedia [en.wikipedia.org]

The Strategic Manipulation of the Indole Nucleus at the C4-Position: A Technical Guide for Medicinal Chemists

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, lauded for its prevalence in natural products and its remarkable versatility as a pharmacophore.[1] While substitutions at various positions on the indole ring have yielded a multitude of clinically significant compounds, the C4-position offers a unique vector for modulating biological activity, influencing both steric and electronic properties that govern ligand-receptor interactions. This guide provides an in-depth exploration of 4-substituted indole amine derivatives, offering a technical narrative for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into the nuanced structure-activity relationships, and illuminate the therapeutic potential of this fascinating class of molecules, with a particular focus on their interactions with serotonergic systems and their emerging roles in oncology and anti-inflammatory applications.

The Indole Core: A Privileged Scaffold in Drug Discovery

The indole ring system, an bicyclic aromatic heterocycle, is a recurring motif in a vast number of bioactive natural products and synthetic drugs.[1] Its unique electronic distribution and the hydrogen-bonding capability of the indole nitrogen contribute to its ability to interact with a wide range of biological targets.[1] The strategic functionalization of the indole nucleus is a cornerstone of modern drug design, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The Significance of the C4-Position

Substitution at the C4-position of the indole ring introduces functionality in close proximity to the pyrrole nitrogen, a region that is often critical for receptor recognition. This allows for the exploration of a distinct chemical space compared to the more commonly substituted C3, C5, or N1 positions. Modifications at C4 can profoundly impact the conformation of the ethylamine side chain, a key determinant of activity for many indole amine derivatives, particularly those targeting G-protein coupled receptors (GPCRs) like the serotonin receptors.

Synthetic Strategies for Accessing 4-Substituted Indole Amines

The synthesis of 4-substituted indole amine derivatives requires careful planning to achieve the desired substitution pattern. Several classical and modern synthetic methodologies can be employed and adapted.

The Fischer Indole Synthesis: A Workhorse for Indole Core Formation

The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[2] This century-old reaction remains a mainstay in both academic and industrial settings for the preparation of a wide array of indole derivatives.[3]

Generalized Experimental Protocol for Fischer Indole Synthesis:

-

Hydrazone Formation:

-

To a solution of the appropriately substituted 4-halophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the desired aldehyde or ketone (1.1 eq).

-

Heat the mixture to reflux for 1-4 hours to drive the condensation reaction to completion, forming the corresponding phenylhydrazone.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the phenylhydrazone product by filtration or extraction.

-

-

Cyclization:

-

Suspend the isolated phenylhydrazone in a high-boiling point solvent (e.g., diethylene glycol, Dowtherm A) or with a solid-supported acid catalyst.

-

Add a suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).[2]

-

Heat the mixture to a high temperature (typically 150-250 °C) to induce the[4][4]-sigmatropic rearrangement and subsequent cyclization.[2]

-

The reaction progress can be monitored by TLC or GC-MS.

-

After cooling, the reaction mixture is worked up by pouring it into water or an ice-water mixture, followed by extraction with an organic solvent.

-

The crude indole product is then purified by column chromatography or recrystallization.

-

Causality Behind Experimental Choices: The choice of acid catalyst and solvent is critical and depends on the reactivity of the substrates. Lewis acids like zinc chloride are effective, but protic acids and polyphosphoric acid are also commonly used.[2] The high temperatures are necessary to overcome the activation energy of the[4][4]-sigmatropic rearrangement.

Diagram of the Fischer Indole Synthesis Workflow:

Caption: A generalized workflow for the Fischer Indole Synthesis.

The Mannich Reaction: Introducing the Amine Side Chain

The Mannich reaction is a powerful tool for the aminomethylation of acidic C-H bonds, and it is particularly well-suited for introducing the ethylamine side chain at the C3 position of the indole nucleus.[5]

Generalized Experimental Protocol for the Mannich Reaction:

-

Reagent Preparation:

-

In a suitable reaction vessel, combine the 4-substituted indole (1.0 eq) with a secondary amine (e.g., dimethylamine, diethylamine; 1.2 eq) and formaldehyde (1.2 eq) in a solvent such as acetic acid or a mixture of ethanol and water.

-

-

Reaction Execution:

-

The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) for several hours to overnight.

-

The progress of the reaction is monitored by TLC.

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched by the addition of a base (e.g., sodium bicarbonate solution) to neutralize the acid.

-

The product is then extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product, a gramine analog, is purified by column chromatography.

-

-

Conversion to the Tryptamine:

-

The purified gramine analog can be converted to the corresponding tryptamine through a two-step sequence: quaternization with an alkyl halide followed by displacement with a cyanide source (e.g., KCN) and subsequent reduction of the nitrile.

-

Causality Behind Experimental Choices: The Mannich reaction is typically carried out under acidic conditions to generate the electrophilic Eschenmoser's salt in situ, which then reacts with the electron-rich indole nucleus. The choice of the secondary amine determines the N-substituents on the final tryptamine.

Diagram of the Mannich Reaction Workflow:

Caption: A generalized workflow for the Mannich Reaction and subsequent conversion to a tryptamine.

Therapeutic Applications and Structure-Activity Relationships

The therapeutic potential of 4-substituted indole amines is vast, with applications ranging from neuroscience to oncology and anti-inflammatory medicine.

Serotonergic Modulation: The Psychedelic and Antidepressant Landscape

Many 4-substituted tryptamines are potent ligands for serotonin receptors, particularly the 5-HT2A receptor.[6] This interaction is the basis for the psychedelic effects of compounds like psilocin (4-hydroxy-N,N-dimethyltryptamine).[6]

Structure-Activity Relationship (SAR) at Serotonin Receptors:

| Substitution at C4 | N-Alkyl Substituents | Receptor Affinity (5-HT2A) | Functional Activity | Therapeutic Indication |

| -OH | -CH3, -CH3 (Psilocin) | High | Agonist | Psychedelic, Antidepressant (under investigation) |

| -OAc | -CH3, -CH3 (Psilacetin) | Moderate (prodrug) | Agonist (after deacetylation) | Psychedelic, Antidepressant (under investigation) |

| -OCH3 | -CH3, -CH3 | Moderate | Agonist | Research Chemical |

| -F | -CH3, -CH3 | Moderate | Agonist | Research Chemical |

| -Cl | -CH3, -CH3 | Low to Moderate | Agonist | Research Chemical |

| -Br | -CH3, -CH3 | Low | Agonist | Research Chemical |

Causality Behind SAR: The 4-hydroxy group of psilocin is a key pharmacophoric feature, likely participating in a hydrogen bond with a serine residue in the 5-HT2A receptor binding pocket. Esterification of this hydroxyl group, as in psilacetin (4-AcO-DMT), often creates a prodrug that is more stable and can be hydrolyzed in vivo to the active 4-hydroxy metabolite.[6] Halogenation at the C4 position generally reduces affinity, suggesting that a hydrogen bond donor is preferred. The nature of the N-alkyl substituents also significantly influences potency and selectivity, with smaller alkyl groups often being optimal.

Simplified Serotonin Receptor Signaling Pathway:

Caption: Simplified signaling pathway of a 5-HT2A receptor agonist.

Emerging Applications in Oncology

Recent research has highlighted the potential of 4-substituted indole derivatives as anticancer agents.[7][8] These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation.

Cytotoxicity of 4-Substituted Indole Derivatives against Cancer Cell Lines:

| Compound Class | Substitution at C4 | Representative IC50 (µM) | Cancer Cell Line | Proposed Mechanism of Action |

| Indole-2-arylaminopyrimidines | Amino substituents | 10-50 | Lung (A549) | Anti-inflammatory, potential antiproliferative |

| 6,7-annulated-4-substituted indoles | Various aryl and heteroaryl groups | 1-20 | Leukemia (L1210) | Inhibition of cell proliferation, induction of apoptosis |

| 4-(3'-indolyl)oxazoles | Oxazole ring | 5-15 | Various cancer cell lines | Cytotoxic |

Causality Behind Anticancer Activity: The precise mechanisms by which 4-substituted indoles exert their anticancer effects are often complex and multifactorial. However, the indole nucleus can serve as a scaffold to position functional groups that interact with specific targets within cancer cells. For example, the planarity of the indole ring can facilitate intercalation into DNA or binding to the colchicine-binding site of tubulin.

Anti-inflammatory Potential

The indole scaffold is also a key component of several anti-inflammatory drugs.[4] 4-substituted indole derivatives have been investigated for their ability to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.[4]

Anti-inflammatory Activity of 4-Substituted Indole Derivatives:

| Compound Class | Substitution at C4 | In vitro Assay | Result |

| 4-Indole-2-arylaminopyrimidine derivatives | Various amino groups | Inhibition of IL-6 and IL-8 production in HBE cells | Significant inhibition at 5 µM |

| Brominated indoles | -Br | Inhibition of NO, TNFα, and PGE2 production in RAW264.7 cells | Potent inhibitory activity |

Causality Behind Anti-inflammatory Effects: The anti-inflammatory properties of these compounds are often attributed to their ability to interfere with the signaling cascades that lead to the production of inflammatory mediators. The substituents at the C4 position can influence the binding of the indole core to the active sites of enzymes like COX-2 or modulate interactions with transcription factors such as NF-κB.

Future Directions and Conclusion

The exploration of 4-substituted indole amine derivatives continues to be a fertile ground for medicinal chemistry research. The development of novel synthetic methodologies that allow for greater diversity at the C4 position will undoubtedly lead to the discovery of new compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their successful translation into clinical candidates.

References

-

Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. ([Link])

-

One-step Synthesis of Substituted Tryptamines. ([Link])

-

Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. ([Link])

-

Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. ([Link])

-

Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. ([Link])

-

Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ([Link])

-

Synthesis and structure of 4-hy-droxy- N-iso-propyl-tryptamine (4-HO-NiPT) and its precursors. ([Link])

-

A three-component Fischer indole synthesis. ([Link])

-

An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles. ([Link])

-

QSAR Studies of the Inhibitory Activity of a Series of Substituted Indole and Derivatives Againt Isoprenylcysteine Carboxyl Meth. ([Link])

-

Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. ([Link])

-

Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ([Link])

-

Mannich reactions of activated 4,6-dimethoxyindoles. ([Link])

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. ([Link])

-

Substituted tryptamine - Wikipedia. ([Link])

-

Tryptamine - Wikipedia. ([Link])

-

Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ([Link])

-

Fischer indole synthesis - Wikipedia. ([Link])

-

Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. ([Link])

-

Chemical structures of indole-based molecules employed as anticancer agents. ([Link])

-

Synthesis of New Mannich Bases from Indole Derivatives. ([Link])

-

Synthesis of New Mannich Bases from Indole Derivatives. ([Link])

-

Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. ([Link])

-

Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. ([Link])

-

Quantitative structure–activity relationship - Wikipedia. ([Link])

-

Synthesis of New Mannich Bases from Indole Derivatives - Baghdad Science Journal. ([Link])

-

MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE Kiyoshi Matsumoto*" Takane Uchid. ([Link])

-

Preparation of the 4-Hydroxytryptamine Scaffold via Palladium-Catalyzed Cyclization: A Practical and Versatile Synthesis of Psilocin. ([Link])

-

Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. ([Link])

-

Interactions of tryptamine derivatives with serotonin transporter species variants implicate transmembrane domain I in substrate recognition. ([Link])

-

Bioisosteric Replacements - Cambridge MedChem Consulting. ([Link])

-

Serotonin Receptor Signaling. ([Link])

-

Bioisosteres of Common Functional Groups. ([Link])

-

Quantitative structure-activity relationship (QSAR) analysis of a series of indole analogues as inhibitor for human group V secretory phospholipase A2. ([Link])

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. ([Link])

-

Biomedical Importance of Indoles. ([Link])

-

4-Hydroxytryptamine - Wikipedia. ([Link])

-

A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. ([Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

The Indole-4-yl Ethanamine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a vast array of biologically active compounds.[1][2][3] While substitutions at various positions of the indole ring have been extensively explored, the indole-4-yl ethanamine scaffold has emerged as a particularly intriguing and underexplored motif with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning role of novel indole-4-yl ethanamine scaffolds in contemporary drug discovery. We will delve into validated synthetic protocols, explore the critical structure-activity relationships (SAR), and highlight the diverse pharmacological applications of these compounds, offering a roadmap for researchers and drug development professionals seeking to leverage this privileged scaffold in their quest for novel therapeutics.

Introduction: The Untapped Potential of the Indole-4 Position

The indole ring system, a fusion of a benzene and a pyrrole ring, is a fundamental heterocyclic structure found in numerous natural products and pharmaceuticals.[1][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for molecular recognition by biological targets. Historically, much of the focus in indole-based drug discovery has centered on modifications at the C3, C5, and N1 positions, largely due to the inherent reactivity of these sites and the well-established biological roles of tryptamine (indole-3-yl ethanamine) and serotonin (5-hydroxytryptamine).[3]

However, recent investigations have begun to shed light on the distinct pharmacological profiles that can be achieved by functionalizing the C4 position of the indole ring. The indole-4-yl ethanamine scaffold, a structural isomer of the ubiquitous tryptamine, presents a unique vector for substituent placement, allowing for the exploration of novel chemical space and interaction with biological targets in ways that other indole isomers cannot. This guide will illuminate the path for harnessing the latent potential of this promising scaffold.

Synthetic Strategies for Assembling the Indole-4-yl Ethanamine Core

The construction of the indole-4-yl ethanamine scaffold requires a strategic approach, as direct functionalization of the indole C4 position can be challenging. Several synthetic routes have been developed, primarily relying on the use of pre-functionalized indole precursors. Below, we outline two robust and validated synthetic pathways.

Pathway A: Heck Reaction Approach from 4-Bromoindole

This pathway leverages the power of palladium-catalyzed cross-coupling to introduce the ethanamine side chain.

Workflow Diagram: Heck Reaction Pathway

Caption: Synthetic workflow for indole-4-yl ethanamine via the Heck reaction.

Experimental Protocol: Synthesis of Indole-4-yl ethanamine via Heck Reaction

Step 1: N-Protection of 4-Bromoindole

-

To a solution of 4-bromoindole (1.0 eq) in pyridine, add p-toluenesulfonyl chloride (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-tosyl-4-bromoindole.[5]

Step 2: Heck Coupling with N-Vinylphthalimide

-

In a sealed tube, combine N-tosyl-4-bromoindole (1.0 eq), N-vinylphthalimide (1.2 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and triethylamine (3.0 eq) in anhydrous acetonitrile.[6][7][8][9]

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture to 100 °C for 16 hours.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-tosyl-4-(2-phthalimidoethenyl)indole.

Step 3: Reduction of the Vinyl Group and Phthalimide

-

Dissolve N-tosyl-4-(2-phthalimidoethenyl)indole (1.0 eq) in a mixture of tetrahydrofuran and methanol.

-

Add palladium on carbon (10 wt. %) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate to yield N-tosyl-N-[2-(1H-indol-4-yl)ethyl]phthalimide.

Step 4: Deprotection to Yield Indole-4-yl ethanamine

-

To a solution of the product from Step 3 in ethanol, add hydrazine monohydrate (10 eq).

-

Reflux the mixture for 4 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Treat the residue with aqueous HCl and filter to remove the phthalhydrazide byproduct.

-

Basify the filtrate with aqueous NaOH and extract with dichloromethane.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford indole-4-yl ethanamine.[10]

Pathway B: Henry Reaction Approach from Indole-4-carboxaldehyde

This pathway utilizes a classic carbon-carbon bond-forming reaction to build the ethanamine side chain.[2][3]

Workflow Diagram: Henry Reaction Pathway

Caption: Synthetic workflow for indole-4-yl ethanamine via the Henry reaction.

Experimental Protocol: Synthesis of Indole-4-yl ethanamine via Henry Reaction

Step 1: Henry Reaction

-

To a solution of indole-4-carboxaldehyde (1.0 eq) in nitromethane, add ammonium acetate (2.0 eq).[4][11][12]

-

Heat the mixture at reflux for 2 hours.

-

Cool the reaction to room temperature, during which a precipitate will form.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 4-(2-nitrovinyl)indole.[13][14]

Step 2: Reduction of the Nitrovinyl Group

-

Suspend 4-(2-nitrovinyl)indole (1.0 eq) in a mixture of methanol and dichloromethane.

-

Add sodium borohydride (4.0 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with dichloromethane, dry the combined organic layers over anhydrous Na2SO4, and concentrate to yield 4-(2-nitroethyl)indole.[15][16]

Step 3: Reduction of the Nitro Group

-

To a solution of 4-(2-nitroethyl)indole (1.0 eq) in anhydrous tetrahydrofuran, add lithium aluminum hydride (3.0 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting precipitate and wash with tetrahydrofuran.

-

Concentrate the filtrate under reduced pressure to afford indole-4-yl ethanamine.[17]

Pharmacological Significance and Structure-Activity Relationships (SAR)

Derivatives of indole-4-yl ethanamine, particularly 4-substituted tryptamines, have garnered significant attention for their potent activity at serotonin receptors, most notably the 5-HT2A receptor.[5][18][19] This interaction is the basis for the psychedelic effects of compounds like psilocin (4-hydroxy-N,N-dimethyltryptamine).[11]

Signaling Pathway Diagram: 5-HT2A Receptor Activation

Caption: Gq-coupled signaling cascade initiated by 5-HT2A receptor activation.

Structure-Activity Relationship (SAR) Insights:

Systematic studies of 4-substituted N,N-dialkyltryptamines have revealed key structural features that govern their potency and efficacy at 5-HT2A receptors:[5][18][19]

-

4-Position Substituent: A hydroxyl or a group that can be metabolized to a hydroxyl (e.g., acetoxy, phosphoryloxy) is crucial for high potency.[5][18][19]

-

N,N-Dialkyl Groups: The nature of the substituents on the terminal amine influences both potency and the duration of action. Smaller alkyl groups like methyl and ethyl are generally well-tolerated. Bulkier substituents can lead to a decrease in potency.[5][18][19]

-

Indole Core: The indole nucleus itself is essential for binding to the receptor, likely through π-π stacking and hydrogen bonding interactions.

Table 1: In Vitro Activity of 4-Substituted Tryptamines at the Human 5-HT2A Receptor

| Compound | 4-Substituent | N,N-Dialkyl Group | EC50 (nM) at h5-HT2A[5][18][19] |

| Psilocin | -OH | -N(CH3)2 | ~1-10 |

| 4-HO-DET | -OH | -N(CH2CH3)2 | ~1-10 |

| 4-AcO-DMT | -OCOCH3 | -N(CH3)2 | ~10-40 (lower potency) |

Applications in Drug Discovery

The unique pharmacological profile of the indole-4-yl ethanamine scaffold makes it a valuable starting point for the design of novel therapeutic agents targeting a range of conditions:

-

Neuropsychiatric Disorders: The potent 5-HT2A agonism of certain derivatives is being explored for the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD), leveraging their potential to induce neuroplasticity.

-

Inflammation: Some indole derivatives have shown anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.[12]

-

Anticancer Agents: The indole scaffold is a common feature in many anticancer drugs, and the 4-substituted ethanamine derivatives offer a new avenue for developing agents that interfere with cancer cell signaling pathways.[20]

Conclusion and Future Perspectives

The indole-4-yl ethanamine scaffold represents a promising, yet relatively underutilized, platform in drug discovery. Its distinct substitution pattern offers opportunities to develop compounds with novel pharmacological profiles and improved therapeutic indices. The synthetic routes outlined in this guide provide a solid foundation for the generation of diverse libraries of indole-4-yl ethanamine derivatives. Further exploration of the structure-activity relationships and biological targets of these compounds is warranted and holds the potential to unlock new treatments for a variety of diseases. As our understanding of the nuanced roles of serotonin receptors and other biological targets continues to grow, the indole-4-yl ethanamine scaffold is poised to become an increasingly important tool in the medicinal chemist's arsenal.

References

-

Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110. [Link]

-

Kavanagh, P., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 559-576. [Link]

-

Chem-Impex International. (n.d.). 4-Bromoindole. [Link]

- Sarkar, D., Amin, A., Qadir, T., & Sharma, P. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15.

- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.

- Kaur, M., et al. (2019). Medicinal Chemistry of Indole Derivatives: Current to Future Therapeutic Prospectives. Bioorganic Chemistry, 89, 103021.

- Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662.

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

Saetae, W., & Jaratjaroonphong, J. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Burapha Science Journal. [Link]

-

Wikipedia. (n.d.). α-Methyltryptamine. [Link]

- Gevorgyan, V., et al. (2018). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes.

- Frontiers Media. (2024).

- Zahran, M. A., et al. (2021). New phthalimide analog ameliorates CCl4 induced hepatic injury in mice via reducing ROS formation, inflammation, and apoptosis. Scientific Reports, 11(1), 1-13.

- Grygorenko, O. O., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(19), 5895.

- Berger, J. G. (1980). U.S. Patent No. 4,210,590. Washington, DC: U.S.

- Frontiers Media. (2024).

- Grygorenko, O. O., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(19), 5895.

- MDPI. (2020).

- Li, L., et al. (2011). Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent. Journal of Medicinal Chemistry, 54(3), 847-859.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Henry Reaction [organic-chemistry.org]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. 吲哚-4-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. New phthalimide analog ameliorates CCl4 induced hepatic injury in mice via reducing ROS formation, inflammation, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 14. α-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Direct Conversion of 3-(2-Nitroethyl)-1 H-Indoles into 2-(1 H-Indol-2-yl)Acetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. 4-bromoindole compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 20. Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Positional Isomerism as a Pharmacological Switch: Indole-3-yl vs. Indole-4-yl Ethanamines

Executive Summary

This technical guide analyzes the profound pharmacological divergence caused by shifting the ethylamine side chain of the indole scaffold from position 3 (tryptamine) to position 4. While the indole-3-yl ethanamine moiety is the "privileged scaffold" of serotonergic signaling (5-HT), the indole-4-yl ethanamine isomer represents a rigidified bioisostere of dopamine, often exhibiting dopaminergic affinity or serving as a scaffold for D2-like receptor ligands. This guide details the structural basis for this switch, the distinct synthetic pathways required for each, and the comparative receptor binding profiles.

Part 1: Structural Biology & Pharmacophore Mapping

The pharmacological identity of these isomers is dictated by their ability to superimpose upon endogenous neurotransmitters.

Indole-3-yl Ethanamine (The Serotonin Template)

The 3-substituted indole is the biosynthetic precursor to serotonin (5-HT). The ethylamine chain at C3 extends from the electron-rich pyrrole ring.

-

Vector: The amine nitrogen is positioned approx. 5.1 Å from the indole centroid.

-

Binding Mode: In 5-HT receptors (e.g., 5-HT2A), the indole NH forms a hydrogen bond with Ser5.46 (or Thr), while the terminal amine forms a critical salt bridge with Asp3.32 .

-

Result: High affinity for 5-HT1, 5-HT2, and 5-HT7 families.

Indole-4-yl Ethanamine (The Dopamine Template)

Moving the chain to C4 places it on the benzene ring of the indole.

-

Vector: The geometry mimics the para- or meta-substituted phenyl ring of dopamine (depending on alignment). The indole ring acts as a bioisostere for the catechol nucleus.

-

Binding Mode: This scaffold effectively "locks" the ethylamine chain in a conformation that clashes with the steric constraints of the 5-HT orthosteric pocket (specifically the residues lining Helix 5). However, it accommodates the binding requirements of Dopamine D2-like receptors, where the aromatic ring engages in pi-stacking and the amine engages the conserved Aspartate.

-

Result: Diminished 5-HT affinity; emergence of Dopamine (D2) affinity.

Pharmacophore Visualization

The following diagram illustrates the structural divergence and receptor mapping.

Caption: Pharmacological divergence of indole ethanamine isomers based on neurotransmitter superimposition.

Part 2: Synthetic Methodologies

The synthesis of the 4-isomer is significantly more challenging than the 3-isomer due to the natural nucleophilicity of the indole C3 position.

Indole-3-yl Synthesis (Electrophilic Attack)

The C3 position is the most electron-rich site on the indole ring, allowing for direct electrophilic aromatic substitution.

-

Method A (Fischer Indole): Phenylhydrazine + Aldehyde → Indole (cyclization naturally favors 3-substitution if using specific precursors).

-

Method B (Vilsmeier-Haack/Henry): Indole + POCl3/DMF → Indole-3-carboxaldehyde → Nitrovinyl → Tryptamine.

-

Method C (Speeter-Anthony): Indole + Oxalyl Chloride → Glyoxalyl chloride → Amide → Reduction (LiAlH4).

Indole-4-yl Synthesis (Directed Construction)

The C4 position is not nucleophilic. Synthesis requires either pre-functionalized benzene precursors or directed lithiation strategies.

-

Method A (From 4-Formylindole):

-

Precursor: 4-Indolecarboxaldehyde (commercially available or synthesized via Leimgruber-Batcho from 2-methyl-3-nitroanisole).

-

Henry Reaction: Condensation with nitromethane (NH4OAc catalyst) → 4-(2-nitrovinyl)indole.

-

Reduction: LiAlH4 reduction of the nitrovinyl group → Indole-4-yl ethanamine .

-

-

Method B (Uhle’s Ketone Route):

-

Cyclization of 3-(2-aminoethyl)indole derivatives often leads to tricyclic systems, but specific 4-substituted indoles are often made via Uhle's Ketone (5-keto-1,3,4,5-tetrahydrobenz[cd]indole) derivatives, which are then ring-opened or modified to yield 4-substituted systems.

-

Comparative Synthesis Workflow

Caption: Contrast between the facile electrophilic synthesis of tryptamines and the directed synthesis of 4-isomers.

Part 3: Pharmacological Profiles & Data

Receptor Selectivity

The shift from position 3 to 4 alters the "address" of the molecule within the GPCR superfamily.

| Feature | Indole-3-yl Ethanamine | Indole-4-yl Ethanamine |

| Primary Target | 5-HT2A, 5-HT1A, 5-HT2C | Dopamine D2, D1 (Weak/Moderate) |

| Psychedelic Activity | High (if N-substituted) | Inactive / Unknown |

| Metabolic Stability | MAO-A substrate (Rapid) | MAO substrate (Variable) |

| Pharmacophore | Indole-NH + 3-Ethylamine | Indole-Phenyl + 4-Ethylamine |

| Key Reference | Shulgin (TiHKAL) [1] | Cannon et al. (J. Med. Chem) [2] |

Dopaminergic Activity of 4-Substituted Variants

Research by Cannon et al. demonstrated that 4-(2-aminoethyl)indoles, particularly those with hydroxylation at position 6 (mimicking the second hydroxyl of dopamine), exhibit significant dopaminergic agonist activity.

-

Compound: 6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indole.

-

Activity: Potent D2-agonist.

-

Mechanism: The indole ring serves as a rigid scaffold that holds the ethylamine chain in the trans-rotamer conformation preferred by dopamine receptors.

The "Cannabinoid Trap" (Clarification)

Researchers often confuse "Aminoalkylindoles" (a class of synthetic cannabinoids like JWH-018) with "Indole-4-yl ethanamines".

-

Cannabinoids (JWH Class): The aminoalkyl group is attached to the Indole Nitrogen (N1) , and there is usually a ketone at C3.

-

Indole-4-yl Ethanamine: The aminoalkyl group is at Carbon 4 . These are distinct chemical entities with non-overlapping pharmacology.

References

-

Shulgin, A., & Shulgin, A. (1997).[1] TiHKAL: The Continuation. Transform Press. (Comprehensive review of Indole-3-yl ethanamines).

-

Cannon, J. G., Lee, T., Ilhan, M., Koons, J., & Long, J. P. (1984). 6-Hydroxy-4-[2-(di-n-propylamino)ethyl]indole: Synthesis and dopaminergic actions. Journal of Medicinal Chemistry, 27(2), 186–189.

-

Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues.[2] Journal of Medicinal Chemistry, 22(4), 428–432.

-

Pinna, G. A., et al. (2002). Synthesis and D2-like binding affinity of new derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide. Bioorganic & Medicinal Chemistry, 10(8), 2485-2496.[3]

Sources

- 1. Substituted tryptamine - Wikipedia [en.wikipedia.org]

- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and D(2)-like binding affinity of new derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and related 4H-[1]benzothiopyrano[4,3-b]pyrrole and 5,6-dihydro-4H-benzo[6,7]cyclohepta[b]pyrrole-3-carboxamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine: Sourcing, Synthesis, and Application Framework

Abstract: This technical guide provides a comprehensive overview of 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine, a key intermediate in pharmaceutical research and development. The document details available suppliers, pricing structures, and in-depth synthetic protocols. It is intended for researchers, chemists, and drug development professionals seeking to procure or synthesize this compound for their research endeavors.

Part 1: Commercial Availability and Procurement

For researchers and drug development professionals, securing a reliable supply of key chemical intermediates is a critical first step. This section outlines the known suppliers of 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine and provides a comparative analysis of pricing based on quantity and purity.

§ 1.1 Identified Suppliers

A thorough market survey has identified several chemical suppliers that list 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine or its close structural analogs in their catalogs. It is important to note that the nomenclature for this compound can vary, and it is often cross-referenced with its CAS number for accurate identification. Researchers should always verify the identity and purity of the compound upon receipt through appropriate analytical methods.

Table 1: Supplier and Pricing Overview for Related Indole Compounds

| Supplier | Compound Name | CAS Number | Quantity | Price (USD) | Purity |

| Sigma-Aldrich | 1-Methyl-1H-indol-4-ylamine | 85696-95-3 | 100 MG | $77.90 | AldrichCPR |

| Fisher Scientific | 1-Methyl-1H-indol-4-amine | 85696-95-3 | 250 MG | Price on request | >98% |

| BLDpharm | 1-(7-Methyl-1h-indol-3-yl)ethan-1-amine | 1368705-06-9 | Price on request | - | - |

| BLDpharm | (R)-1-(2-Methyl-1H-indol-5-yl)ethan-1-amine hydrochloride | Not specified | Price on request | - | - |

| Chem-Impex | 2-(2-Methyl-1H-indol-3-yl)ethylamine | 2731-06-8 | 1 G | $62.29 | ≥ 99% (HPLC) |

| Chem-Impex | 2-(2-Methyl-1H-indol-3-yl)ethylamine | 2731-06-8 | 5 G | $219.03 | ≥ 99% (HPLC) |

| Chem-Impex | 2-(2-Methyl-1H-indol-3-yl)ethylamine | 2731-06-8 | 25 G | $727.19 | ≥ 99% (HPLC) |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. The compounds listed are structural analogs and may serve as starting materials or reference compounds.

§ 1.2 Procurement Workflow

The process of procuring specialized chemical intermediates like 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine requires careful planning and execution. The following workflow diagram illustrates the key steps involved.

Caption: A typical workflow for the procurement of research chemicals.

Part 2: Synthesis and Chemical Profile

While direct procurement is often the most straightforward approach, in-house synthesis may be necessary for larger quantities or when custom purity specifications are required. This section provides an overview of synthetic strategies for related indole derivatives, which can be adapted for the synthesis of 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine.

§ 2.1 Retrosynthetic Analysis

A plausible retrosynthetic pathway for indole-based ethanamine derivatives often involves the functionalization of an indole core. The key steps typically include N-methylation of the indole ring, followed by the introduction of an ethylamine side chain at the desired position.

§ 2.2 General Synthetic Protocols for Indole Derivatives

The synthesis of indole derivatives is a well-established field in organic chemistry.[1][2][3] The following protocols are illustrative of the methods used to synthesize related compounds and can serve as a starting point for the synthesis of 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine.

Protocol 2.2.1: N-Methylation of Indole

-

Dissolution: Dissolve the starting indole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete deprotonation.[3]

-

Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), and continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the N-methylated indole.

Protocol 2.2.2: Introduction of the Ethanamine Moiety

The introduction of the ethylamine side chain can be achieved through various methods, such as the Friedel-Crafts acylation followed by reductive amination.

-

Acylation: React the N-methylated indole with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acetyl group at the desired position.

-

Reductive Amination: The resulting ketone can then be converted to the amine through reductive amination, using a nitrogen source like ammonia or an ammonium salt and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

Caption: A generalized workflow for the synthesis of N-methyl indole ethanamine derivatives.

Part 3: Applications in Drug Development

Indole-containing compounds are a significant class of molecules in medicinal chemistry, with many exhibiting a wide range of biological activities.[1] Tryptamine and its derivatives, for instance, are known to interact with serotonin receptors and play a role in neurotransmission.[4][5]

§ 3.1 Role as a Building Block

1-(1-Methyl-1H-indol-4-yl)ethan-1-amine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring a methylated indole core and an amine functional group, allows for a variety of chemical modifications to explore structure-activity relationships (SAR).

§ 3.2 Potential Therapeutic Areas

While specific biological activity for 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine is not extensively documented in publicly available literature, its structural similarity to other bioactive indoleamines suggests potential for investigation in areas such as:

-

Neurological Disorders: Many indole derivatives interact with receptors in the central nervous system.[6]

-

Oncology: The indole scaffold is present in numerous anti-cancer agents.[7]

-

Inflammatory Diseases: Certain indole derivatives have shown promise as anti-inflammatory agents.

Further research is required to fully elucidate the pharmacological profile of this specific compound.

References

-

Eletriptan | Manufacturers | Suppliers | India - Manus Aktteva Biopharma LLP. (n.d.). Retrieved from [Link]

-

CAS No : 143322-58-1| Product Name : Eletriptan - API - Pharmaffiliates. (n.d.). Retrieved from [Link]

-

CAS 143322-58-1, Eletriptan manufacturer & Supplier India, API Exporter, - Jigs Chemical. (n.d.). Retrieved from [Link]

-

Eletriptan, 143322-58-1 API Manufacturers&Suppliers in India - Kekule Pharma. (n.d.). Retrieved from [Link]

-

Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. - RJPBCS. (2019). Retrieved from [Link]

-

One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies - Impactfactor. (2023). Retrieved from [Link]

-

Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC. (2023, December 19). Retrieved from [Link]

-

(PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine - ResearchGate. (2018). Retrieved from [Link]

-

Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed. (2018, March 10). Retrieved from [Link]

- EP2511844A2 - Advanced drug development and manufacturing - Google Patents. (n.d.).

-

N-Methyltryptamine - Wikipedia. (n.d.). Retrieved from [Link]

-

Tryptamine - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. impactfactor.org [impactfactor.org]

- 3. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 5. Tryptamine - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine: A Detailed Guide for Medicinal Chemistry

This comprehensive guide provides a detailed protocol for the synthesis of 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine, a valuable building block in medicinal chemistry, starting from 1-methylindole-4-carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, scientifically grounded explanations for procedural choices, and robust protocols to ensure reproducibility.

Introduction and Strategic Overview

The target molecule, 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine, incorporates a chiral primary amine on an ethyl side chain attached to the 4-position of a 1-methylindole scaffold. This structural motif is of significant interest in drug discovery due to the prevalence of indole-based compounds in biologically active molecules and the importance of primary amines for introducing further chemical diversity and modulating pharmacokinetic properties.

The synthetic strategy outlined herein focuses on a reliable and scalable two-step sequence starting from the readily accessible 1-methylindole-4-carboxylic acid. This approach avoids synthetic routes that could compromise the indole nucleus or lead to undesired side products. The core transformations are:

-

Conversion of a Carboxylic Acid to a Methyl Ketone: The carboxylic acid functionality of 1-methylindole-4-carboxylic acid will be converted to a methyl ketone, yielding 1-(1-methyl-1H-indol-4-yl)ethanone. This is a key step that introduces the two-carbon side chain required for the final product. The use of an organometallic reagent, specifically methyllithium, is a direct and efficient method for this transformation.[1][2][3][4][5] The reaction proceeds through the formation of a stable dilithium adduct which, upon aqueous workup, collapses to the desired ketone, minimizing the over-addition that can occur with other organometallic reagents.[2][3]

-

Reductive Amination of the Ketone: The resulting ketone will be converted to the target primary amine via reductive amination. This versatile and widely used reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the amine.[6][7] Several methods are available for this transformation, including the use of sodium cyanoborohydride with an ammonia source like ammonium acetate, or the classical Leuckart-Wallach reaction which utilizes ammonium formate.[7][8][9][10]

The overall synthetic pathway is depicted in the workflow diagram below.

Caption: N-methylation of methyl indole-4-carboxylate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Methyl indole-4-carboxylate | 175.18 | 5.00 g | 28.5 |

| Dimethyl carbonate (DMC) | 90.08 | 7.7 g (6.4 mL) | 85.5 |

| Potassium carbonate (K₂CO₃) | 138.21 | 5.9 g | 42.8 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl indole-4-carboxylate (5.00 g, 28.5 mmol), potassium carbonate (5.9 g, 42.8 mmol), and N,N-dimethylformamide (50 mL).

-

Add dimethyl carbonate (6.4 mL, 85.5 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approximately 130 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to afford methyl 1-methyl-1H-indole-4-carboxylate as a solid.

Step 1b: Synthesis of 1-Methyl-1H-indole-4-carboxylic Acid

Caption: Mechanism of ketone formation from a carboxylic acid using methyllithium.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 1-Methyl-1H-indole-4-carboxylic acid | 175.18 | 3.50 g | 20.0 |

| Methyllithium (1.6 M in diethyl ether) | - | 27.5 mL | 44.0 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

| Saturated aqueous ammonium chloride (NH₄Cl) | - | 50 mL | - |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Brine | - | 50 mL | - |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add 1-methyl-1H-indole-4-carboxylic acid (3.50 g, 20.0 mmol) and anhydrous THF (100 mL).

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add methyllithium (27.5 mL of a 1.6 M solution in diethyl ether, 44.0 mmol) dropwise via a syringe over 30 minutes, maintaining the internal temperature below -65 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to 0 °C over 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(1-methyl-1H-indol-4-yl)ethanone.

Part 3: Synthesis of 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine

The final step is the reductive amination of the ketone to the target primary amine. Two reliable protocols are provided below.

Protocol 3A: Reductive Amination with Sodium Cyanoborohydride

This method is a widely used and generally high-yielding procedure for reductive amination.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]

- 3. Methyl Ketones from Methyllithium and Carboxylic Acids - [www.rhodium.ws] [erowid.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scispace.com [scispace.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 8. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 10. erowid.org [erowid.org]

Technical Guide: Stereoselective Synthesis of Chiral 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine

Abstract & Strategic Overview

The 1-(indol-4-yl)ethan-1-amine scaffold is a privileged pharmacophore found in various kinase inhibitors, GPCR ligands (specifically 5-HT receptor modulators), and natural products. Accessing the 4-position of the indole ring is synthetically more challenging than the electron-rich 3-position. Furthermore, the biological activity of these amines is strictly governed by their stereochemistry, necessitating high-enantiomeric-excess (ee) synthesis.

This application note details a robust, scalable protocol for the preparation of enantiopure 1-(1-Methyl-1H-indol-4-yl)ethan-1-amine (Target 4 ). We utilize the Ellman’s Sulfinamide auxiliary approach, chosen for its predictability, high diastereoselectivity, and mild conditions that preserve the acid-sensitive indole nucleus.

Key Advantages of This Protocol

-

Regiocontrol: Bypasses the competitive C3-acylation issues common in Friedel-Crafts approaches by using a palladium-catalyzed coupling on a 4-bromo precursor.

-

Stereocontrol: Achieves >98% de (diastereomeric excess) via a cyclic transition state reduction.

-

Scalability: Avoids cryogenic temperatures and hazardous azides associated with alternative routes.

Retrosynthetic Analysis

The synthesis is disconnected into three phases:

-

Scaffold Construction: Accessing the 4-acetyl functionality via Stille coupling.

-

Chiral Imine Formation: Condensation with (

)-tert-butanesulfinamide. -

Stereoselective Reduction & Cleavage: Establishing the chiral center and releasing the amine.

Figure 1: Retrosynthetic strategy highlighting the key intermediate 4-acetyl-1-methylindole.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (4-Acetyl-1-methylindole)

Rationale: Direct acetylation of N-methylindole occurs exclusively at C3. To install the acetyl group at C4, we utilize a palladium-catalyzed Stille coupling of 4-bromo-1-methylindole with tributyl(1-ethoxyvinyl)tin, followed by hydrolysis.

Materials:

-

4-Bromo-1-methylindole (1.0 equiv)

-

Tributyl(1-ethoxyvinyl)tin (1.2 equiv)

-

Pd(PPh3)4 (5 mol%)

-

Toluene (anhydrous)

-

HCl (2N)

Protocol:

-

Coupling: In a flame-dried Schlenk flask under Argon, dissolve 4-bromo-1-methylindole (10 mmol, 2.1 g) in anhydrous toluene (50 mL).

-

Add tributyl(1-ethoxyvinyl)tin (12 mmol, 4.05 mL) and Pd(PPh3)4 (0.5 mmol, 578 mg).

-

Degas the solution by bubbling Argon for 10 minutes.

-

Heat to reflux (110°C) for 16 hours. Monitor by TLC (Hexane/EtOAc 9:1) for consumption of bromide.

-

Hydrolysis: Cool to room temperature. Add 2N HCl (30 mL) and stir vigorously for 2 hours. This hydrolyzes the intermediate enol ether to the ketone.

-

Workup: Neutralize with sat. NaHCO3. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes) yields 4-acetyl-1-methylindole (2) as a pale yellow solid.

-

Yield Expectation: 80-85%.

-

QC Check: 1H NMR (CDCl3) should show a singlet acetyl methyl group at ~2.7 ppm and N-methyl at ~3.8 ppm.

-

Phase 2: Ellman Condensation (Chiral Imine Formation)

Rationale: We use (

Safety Note: Ti(OEt)4 is moisture-sensitive and flammable. Handle under inert atmosphere.

Protocol:

-

Setup: To a solution of 4-acetyl-1-methylindole (2 ) (5 mmol, 865 mg) in anhydrous THF (25 mL) under Argon.

-

Addition: Add (

)-2-methylpropane-2-sulfinamide (1.2 equiv, 6.0 mmol, 727 mg). -

Add Ti(OEt)4 (2.0 equiv, 10 mmol, 2.1 mL) dropwise via syringe. The solution may turn slightly yellow/orange.

-

Reaction: Heat to reflux (65-70°C) for 24 hours.

-

Note: Ketones are less reactive than aldehydes; elevated temperature is strictly required.

-

-

Quench: Cool to RT. Pour the mixture into a rapidly stirring brine solution (30 mL). A thick white precipitate (titanium salts) will form.

-

Filtration: Filter the suspension through a Celite pad. Wash the pad thoroughly with EtOAc.

-

Purification: Dry the filtrate (Na2SO4) and concentrate. Purify via flash chromatography (SiO2, 20-40% EtOAc/Hexanes) to isolate the (

)-N-sulfinyl ketimine .

Phase 3: Diastereoselective Reduction

Rationale: This is the stereodefining step. Using NaBH4 typically yields the thermodynamic product. For higher diastereoselectivity (dr), bulky reducing agents like L-Selectride can be used, but for this specific substrate, NaBH4 often provides >90:10 dr, which can be upgraded by recrystallization.

Mechanism: The reduction proceeds via a cyclic transition state where the metal coordinates to the sulfinyl oxygen and the imine nitrogen.[1]

Protocol:

-

Dissolve the (

)-N-sulfinyl ketimine (4 mmol) in anhydrous THF (20 mL). Cool to -48°C (dry ice/acetonitrile bath). -

Add NaBH4 (4.0 equiv) in one portion.

-

Optimization: If dr is <90%, use L-Selectride (1.0 M in THF, 1.5 equiv) at -78°C.

-

-

Warm slowly to room temperature over 4 hours.

-

Quench: Add MeOH (2 mL) dropwise until gas evolution ceases, then add sat. NH4Cl.[2]

-

Workup: Extract with EtOAc, dry, and concentrate to yield the sulfinamide diastereomers (3) .

-

Dr Determination: Analyze crude by HPLC (see Section 4). If dr < 98%, recrystallize from Hexane/EtOAc.

Phase 4: Acidic Deprotection

Protocol:

-

Dissolve the pure sulfinamide (3 ) in MeOH (10 mL).

-

Add 4M HCl in Dioxane (2 mL). Stir at RT for 1 hour.

-

Workup: Concentrate the solvent. The residue is the amine hydrochloride salt.

-

Free Base: Redissolve in water, basify with 1M NaOH to pH 10, and extract with DCM (3x). Dry and concentrate to yield (S)-1-(1-Methyl-1H-indol-4-yl)ethan-1-amine (4) .

Analytical Quality Control

Chiral HPLC Method

To validate enantiomeric purity, a chiral stationary phase is required.[3][4]

| Parameter | Condition |

| Column | Daicel Chiralpak IA or IC (Immobilized amylose/cellulose) |

| Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane : IPA : Diethylamine (90 : 10 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 280 nm (Indole absorption) |

| Temperature | 25°C |

| Expected Retention | (S)-Enantiomer: ~12 min; (R)-Enantiomer: ~15 min (Verify with racemate) |

Stereochemical Model

The stereochemical outcome is predicted by the Ellman transition state model.

Figure 2: Mechanistic model showing the Re-face attack of the hydride on the (R)-sulfinyl imine, leading to the (S)-amine configuration.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Step 2 | Incomplete condensation due to steric bulk of indole C4. | Increase Ti(OEt)4 to 3.0 equiv; Use microwave irradiation (100°C, 1 hr). |

| Low Diastereoselectivity | Non-chelating reduction mechanism. | Switch from NaBH4 to L-Selectride at -78°C; Ensure solvent is strictly anhydrous. |

| Indole Decomposition | Acid sensitivity during hydrolysis. | Avoid strong mineral acids for prolonged periods. Use mild cleavage (HCl/MeOH) and immediate neutralization. |

| Racemization | Over-heating during workup. | Keep water bath <40°C during rotary evaporation. |

References

-

Ellman, J. A., et al. (1997). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Journal of Organic Chemistry, 62(26), 8976-8977. Link

-

Ellman, J. A., et al. (1999). "Synthesis of Enantiomerically Pure Amines via tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984-995. Link

- Somei, M., et al. (1986). "The First Practical Synthesis of 4-Substituted Indoles." Chemical & Pharmaceutical Bulletin, 34(10), 4116-4125. (Reference for 4-position reactivity).

-

Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508-524. Link

-

Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IA." (Standard reference for chiral column selection). Link

Sources

reagents for methylating indole nitrogen in 4-substituted indoles

Application Note: High-Efficiency N-Methylation of 4-Substituted Indoles

Executive Summary

The N-methylation of indoles is a fundamental transformation in medicinal chemistry.[1] However, 4-substituted indoles present a unique challenge due to the peri-interaction between the C4-substituent and the N1-H bond. This steric bulk can retard reaction rates and, in rare cases, alter regioselectivity toward C3-alkylation.[1] This guide provides a technical analysis of reagents specifically optimized for overcoming these steric barriers, ranging from classical high-energy electrophiles to modern green chemistry alternatives.[1]

Mechanistic Insight: The Steric-Electronic Matrix

To successfully methylate a 4-substituted indole, one must understand the competition between N1 (kinetic/thermodynamic) and C3 (thermodynamic) alkylation.[1]

-

The Nucleophile: The indole nitrogen is not basic (lone pair participates in aromaticity).[1] Deprotonation (pKa ~16-21 depending on solvent/substituent) is required to generate the indolyl anion .[1]

-

The Regioselectivity: The indolyl anion is an ambident nucleophile.[1] According to Hard-Soft Acid-Base (HSAB) theory, the Nitrogen is the "hard" center, and C3 is the "soft" center.

-

4-Substituent Effect: A substituent at C4 (e.g., -Br, -OMe, -NO2) creates a "steric roof" over the N1 position. This hinders the approach of the electrophile, potentially favoring C3-methylation if the base is weak or the electrophile is soft.

-

Pathway Visualization

The following diagram illustrates the decision logic for the reaction mechanism.

Figure 1: Mechanistic pathway for indole alkylation highlighting the divergence between N1 and C3 functionalization.

Reagent Selection Guide

For 4-substituted indoles, the choice of reagent dictates the protocol's success.[1] We evaluate three primary classes.

| Reagent | Type | Reactivity | Atom Economy | Suitability for 4-Sub Indoles |

| Methyl Iodide (MeI) | Classic Electrophile | High | Low (Massive waste) | Excellent. Small size of Me+ allows it to slip past C4 sterics. |

| Dimethyl Sulfate (DMS) | Hard Electrophile | Very High | Moderate | Good , but high toxicity limits use.[1] |

| Dimethyl Carbonate (DMC) | Green Reagent | Low (needs heat) | High (Byproducts: MeOH, CO2) | Moderate. Requires forcing conditions (Reflux/Autoclave) to overcome steric barrier.[1] |

| PhNMe3+ I- | Solid Salt | Moderate | Low | High. Non-volatile solid alternative to MeI; safe handling.[1] |

Detailed Protocols

Protocol A: The "Hammer" (NaH / MeI)

Best for: Valuable substrates, electron-rich 4-substituents (e.g., 4-OMe) that reduce NH acidity, or small-scale synthesis.

Rationale: Sodium Hydride (NaH) acts as an irreversible base, ensuring complete deprotonation to the naked anion.[1] This maximizes N-nucleophilicity to overcome the C4 steric hindrance.[1]

-

Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Dissolution: Dissolve 4-substituted indole (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Note: DMF is crucial for solvating the cation and creating a "naked" anion.[1]

-

-

Deprotonation: Cool to 0°C. Carefully add NaH (60% dispersion in oil, 1.2 eq) portion-wise.

-

Observation: Vigorous evolution of H2 gas.[1] Stir at 0°C for 30 mins, then warm to RT for 30 mins.

-

-

Methylation: Cool back to 0°C. Add Methyl Iodide (MeI) (1.5 eq) dropwise.

-

Steric Note: For bulky 4-substituents (e.g., 4-tBu), increase MeI to 2.0 eq and stir time to 12h.

-

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1] Wash organic layer with water (3x) to remove DMF.[1][2] Dry over Na2SO4.[1]

Protocol B: The "Green Scale-Up" (DMC / K2CO3 / DABCO)

Best for: Large scale (>10g), Electron-Withdrawing Groups (4-NO2, 4-CN), and avoiding toxic halides.

Rationale: Dimethyl Carbonate (DMC) acts as both solvent and reagent.[1] At reflux (~90°C) or slightly elevated pressure, it methylates cleanly.[1] A catalyst (DABCO or TBAB) helps transport the carbonate anion.[1]

-

Mix: In a pressure tube or round-bottom flask, combine 4-substituted indole (1.0 eq), K2CO3 (2.0 eq), and DABCO (0.1 eq).

-

Solvent: Add Dimethyl Carbonate (DMC) (10-15 eq). It acts as the solvent.[1]

-

Reaction:

-

Standard: Reflux at 90°C for 18-24 hours.[1]

-

Accelerated: Microwave at 130°C for 30 mins (sealed vessel).

-

-

Mechanism: at T > 120°C, DMC decomposes to methoxycarbonyl cation, which decarboxylates to the active methylating species.[1][3]

-

Workup: Filter off the inorganic salts (K2CO3).[1] Evaporate the excess DMC (recyclable).[1] The residue is often pure product.[1]